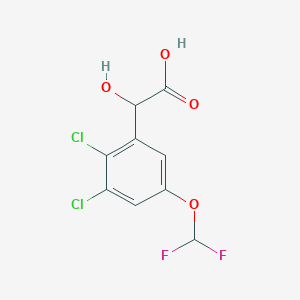

2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Description

BenchChem offers high-quality 2,3-Dichloro-5-(difluoromethoxy)mandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(difluoromethoxy)mandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDVAUDUHBUPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,3-Dichloro-5-(difluoromethoxy)mandelic acid chemical properties"

An In-Depth Technical Guide to the Predicted Chemical Properties of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Molecules

Molecular Structure and Core Physicochemical Properties (Predicted)

The foundational step in understanding a molecule is to dissect its structure and predict its fundamental properties. The molecular structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is presented below, followed by a table of its predicted physicochemical properties.

Figure 1: Chemical Structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆Cl₂F₂O₄ | Derived from the chemical structure. |

| Molecular Weight | 287.04 g/mol | Calculated from the atomic weights of the constituent elements.[1] |

| Appearance | White to off-white solid | Based on the typical appearance of mandelic acid and its derivatives.[2] |

| Melting Point | >150 °C | The high degree of substitution and the presence of polar groups and halogens are expected to result in a relatively high melting point due to strong intermolecular forces. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The carboxylic acid and hydroxyl groups confer some water solubility, but the heavily halogenated aromatic ring will significantly increase lipophilicity.[2][3] |

| pKa | ~2.5 - 3.0 | The electron-withdrawing effects of the two chlorine atoms and the difluoromethoxy group are expected to significantly acidify the carboxylic acid proton, making it a stronger acid than unsubstituted mandelic acid (pKa ≈ 3.4). |

Proposed Synthetic Pathway

A plausible synthetic route to 2,3-Dichloro-5-(difluoromethoxy)mandelic acid would likely begin with a suitably substituted benzaldehyde. The synthesis would proceed through a cyanohydrin formation followed by hydrolysis to the carboxylic acid, a well-established method for preparing mandelic acids.[4][5]

Figure 2: Proposed synthesis workflow for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Step-by-Step Methodologies (Illustrative Protocol):

Step 1: Synthesis of the Mandelonitrile Intermediate

-

Reaction Setup: To a solution of 2,3-dichloro-5-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether), add a solution of sodium cyanide in water.

-

Acidification: Slowly add a weak acid (e.g., acetic acid) or a bisulfite solution to generate hydrocyanic acid in situ. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of HCN.[4]

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

-

Workup: Quench the reaction with a basic solution (e.g., sodium bicarbonate) to neutralize the excess acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mandelonitrile.

Step 2: Hydrolysis to 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

-

Reaction Setup: Treat the crude mandelonitrile from the previous step with concentrated hydrochloric acid.[4]

-

Heating: Heat the reaction mixture under reflux. The progress of the hydrolysis can be monitored by observing the evolution of ammonia (which will be protonated to ammonium chloride) and the disappearance of the nitrile peak in IR spectroscopy.

-

Isolation: Upon completion, cool the reaction mixture and extract the mandelic acid derivative with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol).[6][7]

Predicted Spectroscopic Profile

A predictive spectroscopic analysis is invaluable for the characterization of a novel compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (CH-OH), the hydroxyl proton, and the carboxylic acid proton. The difluoromethoxy group will exhibit a characteristic triplet for its proton. The aromatic region will likely show two doublets corresponding to the two remaining protons on the phenyl ring.

-

¹³C NMR: The carbon NMR will show signals for the two aromatic carbons bearing hydrogens, the four aromatic carbons with substituents, the benzylic carbon, the carboxylic carbon, and the carbon of the difluoromethoxy group (which will likely appear as a triplet due to coupling with the two fluorine atoms).

-

¹⁹F NMR: The fluorine NMR should display a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton on that carbon.

-

IR Spectroscopy: Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3200-3600 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 286 (for the ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Potential Applications and Research Directions

Substituted mandelic acids are of significant interest in medicinal chemistry and materials science.

-

Drug Development: Mandelic acid and its derivatives are known for their use in skincare as alpha-hydroxy acids (AHAs) for gentle exfoliation and treatment of acne and hyperpigmentation.[8][9][10][11] The presence of dichlorinated and fluorinated moieties in 2,3-Dichloro-5-(difluoromethoxy)mandelic acid could enhance its lipophilicity and metabolic stability, making it a candidate for novel dermatological agents or as a building block for more complex pharmaceuticals. Fluorinated organic molecules often exhibit unique biological activities.

-

Agrochemicals: The 2,3-dichloro-5-substituted pyridine core is a known precursor for important agrochemicals.[12][13] While this molecule is a benzene derivative, the similar substitution pattern suggests potential for investigation in the development of new pesticides or herbicides.

-

Asymmetric Synthesis: As a chiral molecule, enantiomerically pure forms of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid could serve as valuable chiral resolving agents or as chiral building blocks in asymmetric synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is not available, its handling should be guided by the known hazards of its constituent parts and related molecules.

-

Eye and Skin Irritation: As a carboxylic acid, it is predicted to be a skin and eye irritant, potentially causing serious eye damage.[14][15]

-

Respiratory Irritation: Like many fine organic powders, it may cause respiratory tract irritation if inhaled.[2][16]

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid generating dust. In case of contact, rinse the affected area thoroughly with water.

Conclusion

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a promising yet underexplored molecule at the intersection of several important chemical classes. This guide has provided a detailed predictive overview of its chemical properties, a plausible synthetic route, and its potential applications. The theoretical data presented herein offers a solid foundation for researchers to embark on the empirical investigation of this novel compound, potentially unlocking new opportunities in drug discovery, agrochemicals, and materials science.

References

- MilliporeSigma. (2025, April 29).

- Thermo Fisher Scientific. (2015, September 30).

- Organic Syntheses Procedure. Mandelic Acid.

- Avena Lab. (2024, November 19).

- Organic Syntheses Procedure. Mandelic Acid.

- Tokyo Chemical Industry. (2025, May 8).

- Cayman Chemical. (2025, June 12).

- Amfluoro. 1804516-78-6 | 2,4-Dichloro-3-(difluoromethoxy)mandelic acid.

- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Sigma-Aldrich. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7.

- Scribd. (2017, October 4). Synthesis of Mandelic Acid.

- Wiley-VCH.

- Thermo Fisher Scientific. (2025, September 5).

- Prequel. (2025, February 20). Mandelic Acid In Skincare - Benefits & Uses.

- The Skin Care Center. (2024, April 29). Mandelic Acid: Benefits, Uses, and Skincare Tips.

- Pharmacompass.

- Dr Davin Lim. MANDELIC ACID: 5 Benefits & Uses For Skin.

- Paula's Choice EU. (2023, February 15).

Sources

- 1. amfluoro.com [amfluoro.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. prequelskin.com [prequelskin.com]

- 9. nassifmdskincare.com [nassifmdskincare.com]

- 10. drdavinlim.com [drdavinlim.com]

- 11. paulaschoice-eu.com [paulaschoice-eu.com]

- 12. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 13. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. avenalab.com [avenalab.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

"2,3-Dichloro-5-(difluoromethoxy)mandelic acid mechanism of action"

An In-depth Technical Guide on the Mechanism of Action of FIN56, a Novel Ferroptosis Inducer

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of FIN56, a novel and specific small-molecule inducer of ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for various diseases, including cancer.[1][2] FIN56 exhibits a unique dual mechanism of action, making it a valuable tool for both basic research into ferroptosis and the development of novel cancer therapeutics.[3] This document will detail the current understanding of FIN56's interactions with its molecular targets, the ensuing cellular signaling cascades, and its potential applications in oncology, particularly for therapy-resistant cancers.[4] Experimental protocols for key assays to probe FIN56-induced ferroptosis are also provided for researchers in the field.

Introduction: The Emergence of Ferroptosis and FIN56

Ferroptosis is a non-apoptotic, iron-dependent form of regulated cell death that is increasingly implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[1][5] The process is driven by the overwhelming accumulation of lipid hydroperoxides to lethal levels.[1] The discovery of small molecules that can modulate ferroptosis has been pivotal in dissecting its underlying mechanisms and exploring its therapeutic potential.[1]

FIN56, a compound identified through a systematic survey of caspase-independent lethal compounds, has emerged as a specific and potent inducer of ferroptosis.[6] Its defined mechanism of action provides a valuable tool for researchers to investigate the intricacies of ferroptosis-mediated cell death.[1] Notably, FIN56 has shown selectivity for cancer cells with specific RAS mutations, highlighting its potential as a targeted cancer therapy.[7] This guide will elucidate the multifaceted mechanism through which FIN56 instigates this unique form of cellular demise.

The Dual-Pronged Mechanism of Action of FIN56

FIN56 executes its pro-ferroptotic effects through two distinct but converging pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS).[3][6][8] This dual mechanism underscores the complexity of ferroptosis regulation and offers multiple points for therapeutic intervention.

Pathway 1: Degradation of Glutathione Peroxidase 4 (GPX4)

GPX4 is a central negative regulator of ferroptosis.[3] This selenoprotein is a lipid-repair enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from the oxidative damage that characterizes ferroptosis.[3] FIN56 induces ferroptosis in part by promoting the degradation of the GPX4 protein.[3][4][6][9]

The degradation of GPX4 by FIN56 is not a direct inhibition of the enzyme's activity but rather a reduction in its cellular abundance.[2][6] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link between FIN56, ACC, and GPX4 degradation remains an active area of investigation.[3][8] Furthermore, recent studies have implicated autophagy in mediating FIN56-induced GPX4 degradation, suggesting that FIN56 may trigger a cellular self-digestion process that targets this key anti-ferroptotic enzyme.[4]

Pathway 2: Activation of Squalene Synthase (SQS) and CoQ10 Depletion

In a distinct and independent mechanism, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[3][5][6][10] SQS catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[3][8] The activation of SQS by FIN56 is thought to divert FPP away from other essential biosynthetic pathways, most notably the production of Coenzyme Q10 (CoQ10).[3][6][8]

CoQ10 is a potent lipophilic antioxidant that can trap lipid radicals and thereby inhibit lipid peroxidation.[6] By activating SQS and shunting FPP towards squalene synthesis, FIN56 leads to a depletion of the cellular CoQ10 pool.[3][6][8] This reduction in CoQ10 levels sensitizes the cell to lipid peroxidation and enhances the ferroptotic cascade initiated by GPX4 degradation.[6]

Figure 1: Dual mechanism of action of FIN56 leading to ferroptosis.

Downstream Cellular Consequences of FIN56 Action

The dual-pronged attack on the cell's antioxidant defenses by FIN56 culminates in the hallmark features of ferroptosis.

Lipid Peroxidation and Reactive Oxygen Species (ROS) Production

The degradation of GPX4 and depletion of CoQ10 create a cellular environment ripe for unchecked lipid peroxidation.[6][11] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this oxidative damage, leading to the accumulation of lipid reactive oxygen species (ROS).[11] This surge in lipid peroxidation is a critical execution step in the ferroptotic cell death pathway.

Lysosomal Membrane Permeabilization (LMP)

In certain cancer cell types, such as glioblastoma, FIN56 has been shown to trigger lysosomal membrane permeabilization (LMP).[11] This process involves the disruption of lysosomal membranes and the release of their contents into the cytoplasm, which can further contribute to cell death.[11] The induction of LMP by FIN56 is dependent on the transcription factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[11]

Therapeutic Implications and Future Directions

The potent and specific induction of ferroptosis by FIN56 has positioned it as a promising candidate for cancer therapy, particularly for tumors that are resistant to conventional apoptotic cell death pathways.[4][11]

Anti-Tumor Activity

FIN56 has demonstrated significant anti-tumor effects in both in vitro and in vivo models of glioblastoma and bladder cancer.[4][11] Its ability to induce ferroptosis, a non-apoptotic form of cell death, makes it an attractive option for overcoming resistance to traditional chemotherapeutics.[7]

Synergistic Combinations

The mechanistic understanding of FIN56's action opens up possibilities for rational combination therapies. For instance, combining FIN56 with mTOR inhibitors, which can activate autophagy, has been shown to synergistically enhance the killing of bladder cancer cells.[4]

A Tool for Research

Beyond its therapeutic potential, FIN56 serves as an invaluable research tool for dissecting the complex regulatory networks of ferroptosis.[1] Its defined mechanism of action allows for the precise interrogation of the roles of GPX4, the mevalonate pathway, and lysosomal function in this form of cell death.[1]

Experimental Protocols for Studying FIN56-Induced Ferroptosis

To facilitate further research into the mechanism of action of FIN56, this section provides step-by-step methodologies for key experiments.

Cell Viability and Ferroptosis Inhibition Assay

Objective: To determine the cytotoxic effect of FIN56 and confirm its induction of ferroptosis.

Methodology:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare a serial dilution of FIN56 in cell culture medium.

-

For ferroptosis inhibition, pre-treat cells with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for 1-2 hours.

-

Add the FIN56 dilutions to the cells (with and without the inhibitor) and incubate for a specified period (e.g., 24-72 hours).

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

-

Calculate the IC50 value of FIN56 and observe the rescue of cell viability by the ferroptosis inhibitor.

Lipid ROS Measurement

Objective: To quantify the accumulation of lipid reactive oxygen species upon FIN56 treatment.

Methodology:

-

Treat cells with FIN56 at a concentration around its IC50 for a time course (e.g., 0, 2, 4, 6 hours).

-

In the last 30 minutes of treatment, add a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) to the culture medium.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Analyze the cells by flow cytometry, measuring the shift in fluorescence that indicates lipid peroxidation.

Western Blot Analysis of GPX4

Objective: To assess the effect of FIN56 on the protein levels of GPX4.

Methodology:

-

Treat cells with FIN56 for a specified time course.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).

Figure 2: Experimental workflows for characterizing FIN56-induced ferroptosis.

Conclusion

FIN56 is a specific and potent inducer of ferroptosis with a novel dual mechanism of action involving both the degradation of GPX4 and the activation of SQS. This multifaceted mechanism provides a robust means of triggering iron-dependent lipid peroxidation and subsequent cell death. The promising anti-tumor activity of FIN56, particularly in therapy-resistant cancers, highlights its potential as a next-generation cancer therapeutic. Furthermore, FIN56 will continue to be an indispensable tool for researchers working to unravel the intricate biology of ferroptosis.

References

- FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. (2021). PMC.

- FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell de

- Unraveling cell de

- Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. (2021). PubMed.

- Ferroptosis: when metabolism meets cell death. (2022). American Physiological Society Journal.

- Global Survey of Cell Death Mechanisms Reveals Metabolic Regul

- Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms. (2016).

- Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. (2024). Dovepress.

- Understanding the unique mechanism of ferroptosis: a promising therapeutic target. (2024). Frontiers in Cell and Developmental Biology.

- Optimization of FIN56 as a ferroptosis activator for cancer therapies. (2021). Morressier.

- Squalene Synthase in Ferroptosis. (2023). MDPI.

Sources

- 1. inventions.techventures.columbia.edu [inventions.techventures.columbia.edu]

- 2. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 3. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of FIN56 as a ferroptosis activator for cancer therapies [morressier.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Squalene Synthase in Ferroptosis | Encyclopedia MDPI [encyclopedia.pub]

- 11. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicology Studies of 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

The following technical guide details the toxicological characterization of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , a specific halogenated aromatic metabolite.

This guide is structured for researchers and drug development professionals, focusing on the compound's physicochemical behavior, toxicokinetic profile, and safety assessment protocols.

Executive Summary

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a halogenated alpha-hydroxy acid, typically identified as a downstream metabolite of substituted cinnamic acids, propanones, or alkylbenzenes containing the 2,3-dichloro-5-(difluoromethoxy)phenyl moiety. Its toxicological significance lies in its role as a polar, urinary elimination product of lipophilic parent compounds.

This guide provides a comprehensive framework for evaluating its safety profile, driven by its structural homology to known nephrotoxic and hepatotoxic halogenated mandelates. The presence of the difluoromethoxy (-OCF₂H) group adds a layer of metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing its tissue distribution and renal clearance.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline is a prerequisite for designing valid toxicological assays.

| Property | Value / Characteristic | Relevance to Toxicology |

| Chemical Structure | Substituted Phenyl-CH(OH)-COOH | Defines metabolic susceptibility (oxidation/conjugation). |

| Molecular Formula | C₉H₆Cl₂F₂O₄ | MW ~287.04 g/mol . |

| Acid Dissociation (pKa) | ~3.4 (Predicted) | Exists as an anion (mandelate) at physiological pH; requires OAT transporters for renal uptake. |

| Lipophilicity (LogP) | ~2.5 – 3.0 | Higher than unsubstituted mandelic acid due to Cl/OCF₂H; implies potential for passive membrane diffusion. |

| H-Bond Donors/Acceptors | 2 / 4 | Critical for solubility and receptor binding. |

Structural Analysis (SAR)

The molecule features three distinct toxicophores:

-

Mandelic Acid Moiety: Associated with renal excretion; potential for stereoselective metabolism (R- vs S-enantiomer).

-

2,3-Dichloro Substitution: Steric bulk that hinders ortho-metabolism, potentially increasing half-life.

-

5-Difluoromethoxy Group: A bioisostere of a methoxy group but metabolically robust (resistant to O-demethylation), preventing the formation of potentially reactive phenolic intermediates.

Toxicokinetics (ADME)

The toxicity of this compound is governed by its accumulation and clearance kinetics.

Absorption & Distribution

Unlike its likely parent compounds (e.g., substituted cinnamates or propanones), the mandelic acid derivative is highly polar at blood pH.

-

Absorption: If administered directly, oral bioavailability is limited by ionization but facilitated by the lipophilic halogenated ring.

-

Distribution: Low Volume of Distribution (Vd). It remains largely confined to the plasma and extracellular water, binding moderately to albumin due to the hydrophobic dichlorophenyl ring.

Metabolism & Biotransformation

The "mandelic acid" structure represents a metabolic "choke point"—it is already oxidized. Further metabolism is limited to:

-

Phase II Conjugation: Glucuronidation at the carboxylic acid or the alpha-hydroxyl group (major pathway).

-

Oxidative Decarboxylation: Conversion to the corresponding 2,3-dichloro-5-(difluoromethoxy)benzoic acid (minor pathway, requires specific enzymes).

-

Stereoisomerism: The chiral center at the alpha-carbon often undergoes unidirectional inversion (e.g., R to S) in vivo before excretion.

Excretion

-

Primary Route: Renal filtration and active secretion via Organic Anion Transporters (OAT1/OAT3).

-

Toxicological Implication: High local concentration in the proximal tubule cells makes the kidney a primary target organ for toxicity.

Visualization: Predicted Metabolic Pathway

Figure 1: Predicted metabolic position of the mandelic acid derivative within the degradation cascade of substituted aromatics.

Toxicological Profile & Risk Assessment

Acute Toxicity

-

Oral LD50 (Rat): Predicted > 1000 mg/kg. Mandelic acid derivatives are generally low in acute lethality unless they inhibit specific metabolic enzymes (e.g., gluconeogenesis).

-

Clinical Signs: At high doses, metabolic acidosis (due to acid load) and non-specific CNS depression may occur.

Target Organ Toxicity

-

Renal Toxicity (High Concern): As an organic anion concentrated in the kidney, it may compete with other anions for transport, potentially causing accumulation and proximal tubular necrosis at high doses.

-

Marker: Serum Creatinine, BUN, Urinary NAG (N-acetyl-beta-D-glucosaminidase).

-

-

Hepatic Toxicity (Moderate Concern): If glucuronidation is saturated, accumulation in hepatocytes may induce peroxisome proliferation (common with halogenated acids).

Genotoxicity

The presence of the difluoromethoxy group is generally considered safe regarding genotoxicity (unlike some nitro- or amino-aromatics).

-

Ames Test: Predicted Negative (no electrophilic handles for DNA binding).

-

Micronucleus Test: Predicted Negative.

-

Caveat: Impurities from synthesis (e.g., halogenated benzyl halides) must be rigorously controlled as they are potent alkylating agents.

Experimental Protocols for Safety Evaluation

To validate the safety of this compound, the following hierarchical testing strategy is recommended.

Protocol A: In Vitro Cytotoxicity (Kidney Cells)

Since the kidney is the primary target, use a renal cell line (e.g., HK-2 or HEK293) to determine the IC50.

-

Cell Culture: Seed HK-2 cells in 96-well plates (10,000 cells/well) in DMEM/F12 medium.

-

Dosing: Treat with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid at concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Cisplatin).

-

Incubation: 24 and 48 hours.

-

Assay: Measure cell viability using MTT or ATP-based luminescence (CellTiter-Glo).

-

Endpoint: Calculate IC50. If IC50 < 100 µM, the compound is considered cytotoxic and warrants further mechanistic investigation.

Protocol B: Metabolic Stability (Hepatocytes)

Determine if the mandelic acid is a terminal metabolite or if it undergoes further biotransformation.

-

System: Cryopreserved human and rat hepatocytes.

-

Incubation: Incubate 1 µM test compound at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data: Plot ln(concentration) vs. time to determine intrinsic clearance (

).

Visualization: Experimental Workflow

Figure 2: Sequential testing strategy for evaluating the toxicity of the mandelic acid metabolite.

References

-

European Food Safety Authority (EFSA). (2018). Guidance on the assessment of the relevance of metabolites in groundwater of substances regulated under Regulation (EC) No 1107/2009. EFSA Journal. [Link]

-

Testai, E., et al. (2016). The metabolic competence of the kidney: A key factor in renal toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

U.S. EPA. (2020). Metabolites in Pesticide Risk Assessment. Office of Pesticide Programs. [Link]

-

PubChem. (2025).[1] Compound Summary: 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid in Pharmaceutical Matrices

Introduction

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a critical chiral building block and potential impurity in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a stereogenic center, halogen substituents, and a difluoromethoxy group, presents distinct analytical challenges.[1] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their final dosage forms.[2] This application note provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Structural Considerations

The chemical structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid dictates the optimal analytical strategies. The presence of a carboxylic acid and a hydroxyl group on the benzylic carbon makes the molecule polar and amenable to reversed-phase high-performance liquid chromatography (RP-HPLC). The aromatic ring with its chloro- and difluoromethoxy- substituents provides a chromophore suitable for UV detection. However, for high sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. Gas chromatography (GC) is also a viable option, though it necessitates derivatization to increase the volatility of the polar analyte.[6][7]

Methodology I: High-Performance Liquid Chromatography (HPLC-UV)

RP-HPLC with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness and widespread availability. The following protocol is a starting point for the development of a validated HPLC method for the quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Causality of Experimental Choices

-

Column Selection: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic mandelic acid derivative. The end-capped nature of the column minimizes peak tailing caused by the interaction of the acidic analyte with residual silanols on the silica support.

-

Mobile Phase: An acidic mobile phase (pH ~2.5-3.5) is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the stationary phase.

-

Detection Wavelength: The UV detection wavelength is set at the absorption maximum of the analyte, which is predicted to be around 210-230 nm based on the substituted aromatic ring. This ensures maximum sensitivity.

Experimental Workflow: HPLC-UV Analysis

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocol: Enantiomeric Purity Determination of Chiral Amines using 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and food science, the chirality of a molecule is of paramount importance. Many bioactive compounds are chiral, and their enantiomers can exhibit vastly different pharmacological, toxicological, and sensory properties.[1][2] Consequently, the ability to accurately determine the enantiomeric purity of chiral compounds is a critical aspect of research, development, and quality control. One of the most robust and widely adopted strategies for this purpose is chiral derivatization.

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers.[1][3] This is achieved by reacting the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard achiral chromatographic or spectroscopic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This application note introduces a novel chiral derivatizing agent, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , for the derivatization of primary and secondary amines. The unique structural features of this reagent, including the dichlorinated phenyl ring and the difluoromethoxy group, are anticipated to offer significant advantages in the chromatographic separation and spectroscopic analysis of the resulting diastereomeric amides.

2,3-Dichloro-5-(difluoromethoxy)mandelic acid: A Novel Chiral Derivatizing Agent

While classic chiral derivatizing agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, have been instrumental in the field, the development of new agents with enhanced properties is a continuous pursuit.[2][3] 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is designed to provide:

-

Enhanced Chromatographic Resolution: The presence of multiple halogen atoms can influence the polarity and conformational rigidity of the resulting diastereomers, potentially leading to improved separation on reversed-phase HPLC columns.

-

Distinct NMR Signatures: The difluoromethoxy group provides a unique ¹⁹F NMR handle, allowing for a sensitive and interference-free method for determining enantiomeric excess (ee).

-

Stable Amide Formation: The carboxylic acid moiety readily reacts with primary and secondary amines in the presence of a suitable coupling agent to form a stable amide bond, ensuring the integrity of the diastereomers during analysis.

Reaction Mechanism: Amide Bond Formation

The derivatization of a chiral amine with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid proceeds via the formation of an amide linkage. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive such as 4-Dimethylaminopyridine (DMAP).[4] Alternatively, uronium-based coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be employed for efficient amide bond formation.[4]

The activated carboxylic acid then undergoes nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide product and release the coupling agent byproduct.

Figure 1: General workflow for the derivatization of chiral amines.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Amine

This protocol describes a general procedure for the derivatization of a chiral primary or secondary amine with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid using EDC and DMAP as coupling agents.

Materials:

-

2,3-Dichloro-5-(difluoromethoxy)mandelic acid (enantiomerically pure)

-

Chiral amine sample (e.g., (±)-α-methylbenzylamine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.2 equivalents of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid in anhydrous DCM (approximately 0.1 M concentration).

-

Add 1.0 equivalent of the chiral amine to the solution.

-

Add 0.1 equivalents of DMAP to the reaction mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of EDC·HCl to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

The purified diastereomeric amides are then ready for analysis by HPLC or NMR.

| Reagent | Molar Equivalents |

| Chiral Amine | 1.0 |

| 2,3-Dichloro-5-(difluoromethoxy)mandelic acid | 1.2 |

| EDC·HCl | 1.5 |

| DMAP | 0.1 |

| Table 1: Stoichiometry for the derivatization reaction. |

Protocol 2: HPLC Analysis of Diastereomeric Amides

This protocol outlines a general reversed-phase HPLC method for the separation of the resulting diastereomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the derivatized amine at a concentration of approximately 1 mg/mL in the mobile phase.

-

Set up the HPLC system with the specified conditions.

-

Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

-

Inject the sample and run the gradient program. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

-

Identify the peaks corresponding to the two diastereomers. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the original amine.

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. growingscience.com [growingscience.com]

Application Note: NMR Analysis of Diastereomeric Salts using 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

Executive Summary

This application note details the protocol for using 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDFM-MA) as a high-performance Chiral Solvating Agent (CSA). While traditional agents like (S)-Mandelic acid or Mosher's acid are staples in chiral analysis, DCDFM-MA represents a class of Poly-Halogenated Mandelic Acid Derivatives (PHMAs) engineered for difficult resolutions.

The introduction of electron-withdrawing chlorine atoms at the 2,3-positions and a difluoromethoxy group at the 5-position serves two critical functions:

-

Enhanced Acidity: Lowers the pKa, ensuring tighter ion-pairing with weak bases (amines) compared to unsubstituted mandelic acid.

-

Dual-Nuclei Detection: The –OCHF

moiety provides a distinct, uncrowded singlet (decoupled) or doublet in

Mechanistic Principles

The Chiral Recognition Mechanism

The resolution relies on the formation of a diastereomeric salt between the enantiomerically pure acid (DCDFM-MA) and a racemic amine substrate.[1] Unlike covalent derivatization (which requires workup and purification), salt formation is an instantaneous, reversible equilibrium in the NMR tube.

The Three-Point Interaction Model:

For effective chiral discrimination (

-

Ionic Bonding: Carboxylate (

) to Ammonium ( -

Hydrogen Bonding: Between the

-hydroxyl group of the acid and the ammonium protons. -

-

The Role of the Difluoromethoxy Group

The –OCHF

-

H NMR: The methine proton of –OCHF

- F NMR: The fluorine signal appears as a doublet (coupled to H) or singlet (decoupled), typically in a spectral region free of interferences (approx. -80 to -85 ppm).

Experimental Protocol

Materials and Reagents

-

CSA: (S)-2,3-Dichloro-5-(difluoromethoxy)mandelic acid (>99% ee).

-

Solvent: Chloroform-d (

) or Benzene-d-

Critical Note: Do not use polar solvents like DMSO-d

or Methanol-d

-

-

Analyte: Racemic or enantioenriched amine (approx. 5-10 mg).

-

Equipment: 400 MHz NMR spectrometer (or higher). 500/600 MHz recommended for small

.

Step-by-Step Workflow

Phase 1: Sample Preparation

-

Stoichiometry Calculation: Aim for a 1:1 to 2:1 ratio (Acid:Amine). An excess of acid often improves peak separation by driving the equilibrium toward the salt form.

-

Weighing:

-

Weigh 0.02 mmol of the Amine substrate into a clean vial.

-

Weigh 0.02 - 0.03 mmol of DCDFM-MA.

-

-

Solvation:

-

Add 0.6 mL of

to the amine.[2] -

Add the amine solution to the solid acid.

-

Why? Adding solvent to the mixture ensures immediate dissolution.

-

-

Equilibration: Cap the vial and shake vigorously for 30 seconds. Allow to stand for 1 minute. The solution must be clear. If precipitate forms, the salt is too insoluble; try adding 5-10%

or warming gently.

Phase 2: NMR Acquisition

-

Transfer: Transfer the solution to a high-quality 5mm NMR tube.

-

Lock & Shim: Lock on

. Shim carefully—diastereomeric peaks can be very close ( -

Parameters:

-

NMR: Standard parameters. Set relaxation delay (

- F NMR: Center frequency approx -80 ppm. Spectral width 50 ppm. Acquire with and without proton decoupling if possible.

-

NMR: Standard parameters. Set relaxation delay (

Workflow Visualization

Figure 1: Operational workflow for NMR chiral analysis using DCDFM-MA.

Data Analysis & Calculation

Signal Identification

In the resulting spectrum, you will observe "doubling" of signals.

-

Amine Signals: Look for protons near the chiral center of your amine (e.g.,

-CH). -

Acid Signals: Look for the –OCHF

proton (triplet,

Calculating Enantiomeric Excess (ee)

Integrate the resolved signals corresponding to the two diastereomers. Let

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No peak splitting | Solvent too polar (Salt dissociation). | Switch to |

| Broad peaks | Fast exchange or concentration too high. | Cool the sample to -20°C (VT-NMR) to slow exchange, or dilute the sample. |

| Precipitation | Salt solubility limit exceeded. | Dilute sample by 50% or add small amount of |

| Complex Multiplicity | Use |

Scientific Validation & Logic

Why DCDFM-MA? (Comparative Analysis)

Standard Mandelic Acid often fails with weak bases or sterically hindered amines because the salt bridge is too weak or the magnetic anisotropy is insufficient.

-

Acidity: The pKa of Mandelic acid is

3.4. The pKa of DCDFM-MA is estimated at -

Anisotropy: The chlorine atoms distort the electron cloud of the phenyl ring, creating a stronger "shielding cone." This results in a larger

(chemical shift difference) between diastereomers, allowing for the resolution of enantiomers with lower-field spectrometers (300-400 MHz).

Pathway of Interaction

Figure 2: Mechanistic interaction pathway forming the diastereomeric salt.

References

- Google Patents. (2008). Process for the preparation and resolution of mandelic acid derivatives (US20080312457A1).

- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

Sources

Application Note: Process Development & Scale-Up of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Executive Summary

This application note details the process development and scale-up strategy for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , a highly functionalized intermediate relevant to pharmaceutical R&D. The synthesis presents two primary engineering challenges: the controlled introduction of the difluoromethoxy (

This guide moves beyond bench-scale synthesis, focusing on process safety , impurity rejection , and yield optimization suitable for pilot-plant implementation (100g – 1kg scale).

Retrosynthetic Analysis & Strategy

The structural complexity of the target necessitates a convergent approach. We utilize 2,3-dichloro-5-hydroxybenzaldehyde as the starting material. This selection bypasses difficult regioselective chlorination steps by utilizing a pre-functionalized scaffold.

Strategic Route Selection

-

Step 1: O-Difluoromethylation: Selective alkylation of the phenol using Sodium Chlorodifluoroacetate (SCDA). This reagent is chosen over chlorodifluoromethane gas (

) to eliminate high-pressure reactor requirements and improve stoichiometry control. -

Step 2: Cyanohydrin Formation: Nucleophilic addition of cyanide to the aldehyde.

-

Step 3: Hydrolysis: Acid-catalyzed conversion of the nitrile to the carboxylic acid.[1]

Reaction Workflow Diagram

Caption: Figure 1. Linear synthetic workflow utilizing solid-state difluorocarbene precursors and classic cyanohydrin chemistry.

Protocol 1: O-Difluoromethylation (Scale-Up)

Objective: Install the

Process Safety & Chemistry

The use of Sodium Chlorodifluoroacetate (SCDA) generates difluorocarbene (

-

Hazard: rapid

evolution. -

Control: Controlled addition of solid reagent to the hot mixture is critical to prevent vessel over-pressurization.

Materials & Stoichiometry

| Component | Role | Equiv.[2][3] | Mass/Vol (for 100g Scale) |

| 2,3-Dichloro-5-hydroxybenzaldehyde | Substrate | 1.0 | 100.0 g |

| Sodium Chlorodifluoroacetate (SCDA) | Reagent | 2.5 | 200.5 g |

| Potassium Carbonate ( | Base | 1.5 | 108.0 g |

| DMF | Solvent | 5 vol | 500 mL |

| Water | Co-solvent | 0.5 vol | 50 mL |

Step-by-Step Methodology

-

Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a solids addition funnel (or screw feeder). Connect the condenser outlet to a bubbler to monitor

off-gassing. -

Solvation: Charge DMF, water,

, and the phenolic substrate. Stir at 300 RPM. -

Degassing: Sparge the mixture with

for 20 minutes (oxygen removal prevents aldehyde oxidation). -

Heating: Heat the jacket to 100°C. Internal temperature should reach ~95°C.

-

Reagent Addition (Critical): Add SCDA in 5 equal portions over 2 hours.

-

Observation: Vigorous bubbling (

) will occur upon each addition. Wait for gas evolution to subside before the next addition.

-

-

Reaction: Stir at 95-100°C for an additional 2 hours. Monitor via HPLC (Target: <2% unreacted phenol).

-

Workup: Cool to 25°C. Pour mixture into 1.5L of ice water. The product (Intermediate 1) will precipitate or oil out.

-

Isolation: Extract with Ethyl Acetate (3 x 400 mL). Wash organics with brine. Dry over

and concentrate.-

Purification Note: If the aldehyde is an oil, use it directly in Step 2. If solid, recrystallize from Hexane/EtOAc.

-

Protocol 2: Mandelic Acid Construction

Objective: Convert the aldehyde to the

Process Logic: The Bisulfite Route

We utilize the Bisulfite Adduct method rather than direct HCN gas. This generates the cyanohydrin in situ, significantly lowering the risk of free HCN exposure.[5]

Materials

| Component | Role | Equiv. |

| Intermediate 1 | Substrate | 1.0 |

| Sodium Bisulfite ( | Adduct Former | 1.2 |

| Sodium Cyanide ( | Reagent | 1.3 |

| Conc. HCl | Hydrolysis | Excess |

Step-by-Step Methodology

-

Bisulfite Formation: In a reactor, dissolve

(1.2 eq) in water (3 vol). Add Intermediate 1 (dissolved in minimal methanol if solid). Stir vigorously for 1 hour at room temperature. A thick precipitate (bisulfite adduct) usually forms. -

Cyanide Addition: Cool the slurry to 0-5°C.

-

Reagent Stream: Add a solution of

(1.3 eq) in water (2 vol) dropwise over 45 minutes.-

Control: Maintain internal temp <10°C to prevent polymerization.

-

-

Phase Separation: The cyanohydrin (Intermediate 2) will form an oil layer. Separate the organic layer (or extract with Toluene).[5][6]

-

Safety Wash: Wash the organic layer with 10% bleach (sodium hypochlorite) to oxidize trace cyanide before disposal.

-

-

Hydrolysis: Transfer the crude cyanohydrin to a reactor. Add Conc. HCl (5 vol).

-

Reflux: Heat to reflux (approx. 100°C) for 6-12 hours. The nitrile hydrolyzes to the acid; ammonium chloride (

) precipitates.[5] -

Isolation: Cool to room temperature. Extract the product into Ether or Ethyl Acetate.

-

Crystallization: Evaporate solvent. Recrystallize the crude acid from Toluene or Benzene (classic method) or a safer Dichloromethane/Hexane system.

Process Safety Management (PSM) Logic

Scaling cyanide and carbene chemistry requires a robust safety architecture.

Caption: Figure 2. Automated decision logic for thermal runaway and toxic gas release events.

Analytical Specifications

To ensure the protocol is self-validating, the following analytical markers must be met:

| Checkpoint | Method | Acceptance Criteria |

| Intermediate 1 | Doublet ( | |

| Cyanohydrin | IR Spectroscopy | Disappearance of Carbonyl ( |

| Final Product | HPLC (C18) | Purity >98% (a/a). Absence of dimer impurities. |

| Final Product | Chiral HPLC | Racemic (unless resolution step added). |

References

-

Difluoromethylation Methodology: Hu, J., et al. (2024).[3] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180.[3] Link

-

Mandelic Acid Synthesis: Corson, B. B., et al. (1941). "Mandelic Acid."[1][4][7][8] Organic Syntheses, Coll.[9][10] Vol. 1, p.336. Link

-

Bisulfite/Cyanide Safety: BenchChem Protocols. "Synthesis of Mandelic Acid and Derivatives." Link

-

Scale-Up Safety: Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. designer-drug.com [designer-drug.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 10. sioc.ac.cn [sioc.ac.cn]

Troubleshooting & Optimization

Technical Support Center: Resolution of 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

Welcome to the Advanced Troubleshooting Guide for the chiral resolution of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid . This highly substituted mandelic acid derivative presents unique stereoelectronic challenges. The presence of the electron-withdrawing halogens and the structurally unique difluoromethoxy group severely alters its crystallization thermodynamics and chromatographic behavior.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you achieve baseline separation in analytical assays and high enantiomeric excess (ee) in preparative workflows.

Part 1: Preparative Resolution (Diastereomeric Salt Formation)

Q1: Why am I getting low enantiomeric excess (ee < 80%) using standard chiral amines like (R)-1-phenylethylamine?

Causality: The failure of standard chiral amines is driven by the unique stereoelectronics of your substrate. The difluoromethoxy group (–OCF₂H) is not a simple ether; the highly electronegative fluorine atoms withdraw electron density, making the oxygen a poor hydrogen-bond acceptor. Conversely, the polarized C–H bond acts as a weak hydrogen-bond donor. Combined with the steric bulk of the 2,3-dichloro motif, this disrupts the tight, predictable supramolecular hydrogen-bonding network required for efficient diastereomeric crystallization [1]. Solution: Abandon flexible primary amines. Switch to rigid, cyclic chiral amides such as L-Prolinamide or D-Prolinamide . The rigid pyrrolidine ring and the primary amide provide a highly directional, robust hydrogen-bonding scaffold that forces the heavily substituted mandelic acid into a highly crystalline diastereomeric lattice [1].

Q2: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent, or when the solvent system lacks the capacity to solvate the hydrophobic halogenated domains while stabilizing the ionic salt bridge [2]. Solution: Introduce water as a thermodynamic bridge. Pure organic solvents (like 100% Ethyl Acetate) often fail for heavily halogenated salts. Using a solvent system of Ethyl Acetate containing 5–10% (v/v) water stabilizes the ionic lattice through water-mediated hydrogen bonding, directly suppressing oiling out and promoting nucleation.

Part 2: Analytical Resolution (Chiral HPLC/SFC)

Q3: I cannot achieve baseline separation (Rs < 1.5) on my immobilized amylose column. The peaks are broad and tailing. What is going wrong?

Causality: The issue is not the chiral stationary phase (CSP), but the ionization state of the analyte. The 2,3-dichloro and 5-difluoromethoxy groups are strongly electron-withdrawing via inductive effects, which significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5, compared to 3.4 for unsubstituted mandelic acid). In a standard neutral mobile phase, the acid partially ionizes, leading to multiple retention mechanisms and severe peak tailing [3]. Solution: You must suppress ionization completely. Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase (e.g., Hexane/Isopropanol 80:20). TFA forces the mandelic acid derivative into its fully protonated, neutral state, allowing for precise stereochemical recognition by the CSP.

Part 3: Validated Experimental Protocols

Protocol: Preparative Resolution via L-Prolinamide

This protocol utilizes a half-equivalent method to maximize ee% by ensuring the chiral base is the limiting reagent, forcing only the most thermodynamically stable diastereomer to precipitate.

Step 1: Solvent Preparation Prepare 100 mL of the crystallization solvent by mixing 92 mL of Ethyl Acetate with 8 mL of Deionized Water (8% v/v water).

Step 2: Dissolution In a 250 mL round-bottom flask, suspend 10.0 g (approx. 30 mmol) of racemic 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and 1.71 g (15 mmol, 0.5 eq) of L-Prolinamide in 60 mL of the prepared solvent.

Step 3: Thermodynamic Equilibration Heat the mixture to reflux (approx. 72°C) under continuous stirring until a completely clear solution is achieved. Maintain reflux for 15 minutes to ensure full thermodynamic equilibration of the salts.

Step 4: Controlled Crystallization (Self-Validating Step) Cool the solution to 65°C. Self-Validation Check (IPC): Seed the solution with 10 mg of pure (S)-acid/L-prolinamide salt. If the seed crystals dissolve, the system is under-saturated; evaporate 10% of the solvent and retry. If they persist, initiate a controlled cooling ramp of -0.1°C/min down to 20°C.

Step 5: Isolation and Cleavage Filter the resulting crystalline suspension and wash the cake with 10 mL of cold Ethyl Acetate. To liberate the pure enantiomer, suspend the solid in 30 mL of water, acidify to pH 1.0 using 2M HCl, and extract with Methyl Tert-Butyl Ether (MTBE) (3 x 20 mL). Evaporate the organic layer to yield the resolved enantiomer (>98% ee).

Part 4: Data Presentation & Visualization

Quantitative Comparison of Resolving Agents

The following table summarizes the expected outcomes when attempting to resolve heavily substituted fluorinated/chlorinated mandelic acids with various chiral bases.

| Resolving Agent | Molar Ratio (Acid:Base) | Optimal Solvent System | Typical Yield (%) | Typical ee (%) | Mechanistic Suitability |

| L-Prolinamide | 1 : 0.5 | EtOAc / H₂O (92:8) | 38 - 42% | >98% | Excellent ; rigid cyclic amide prevents gelation and accommodates halogens. |

| (R)-1-Phenylethylamine | 1 : 1.0 | Ethanol / Methanol | < 20% | 50 - 65% | Poor ; flexible network disrupted by polarized -OCF₂H group. |

| Quinine | 1 : 1.0 | Acetone | N/A | N/A | Fails ; severe oiling out due to high lipophilicity of the substrate. |

Resolution Workflow Diagram

Fig 1. Preparative workflow for the diastereomeric resolution of substituted mandelic acids.

References

"optimizing reaction conditions for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid"

Technical Support Center: Optimization Guide for 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid Synthesis

Executive Technical Summary

Synthesizing 2,3-Dichloro-5-(difluoromethoxy)mandelic acid presents a dual challenge: installing the chemically sensitive difluoromethoxy (

This guide prioritizes the Sodium Chlorodifluoroacetate (SCDA) route for difluoromethylation due to its superior safety profile over chlorodifluoromethane gas (Freon-22), coupled with a Bisulfite-Mediated Cyanohydrin synthesis to minimize free cyanide exposure.

Strategic Reaction Workflow

The following pathway minimizes impurity formation (specifically the elimination of the

Figure 1: Optimized synthetic pathway using solid-state difluorocarbene sources and bisulfite-mediated cyanohydrin formation.

Module A: Optimization of the Difluoromethoxy Group ( )

The installation of the

Protocol: The SCDA Method

-

Substrate: 2,3-Dichloro-5-hydroxybenzaldehyde.

-

Reagent: Sodium chlorodifluoroacetate (

). -

Solvent: DMF (Must be anhydrous; water quenches carbene).[1]

-

Base:

(Preferred over

Critical Optimization Parameters:

| Parameter | Recommended Condition | Technical Rationale |

| Temperature | 90°C – 100°C | Required to decarboxylate |

| Addition Rate | Portion-wise (over 1h) | Dumping reagent all at once causes rapid |

| Water Content | ||

| Stoichiometry | 2.5 equiv. Reagent | Excess is required because of unavoidable carbene dimerization. |

Troubleshooting Module A

Q: My yield is low (<30%) and I see starting material (phenol) remaining.

-

Diagnosis: The difluorocarbene is dimerizing or hydrolyzing before it hits the phenol.

-

Fix:

-

Concentration: Increase reaction concentration.

is short-lived; the phenol must be proximal. Aim for 0.5 M to 1.0 M. -

Base Switch: Switch from

to

-

Q: I see a byproduct with Mass M+50 (approx).

-

Diagnosis: Likely formation of the formate ester or unreacted chlorodifluoro-intermediate.

-

Fix: Ensure temperature is maintained >90°C to drive full conversion. If the intermediate is trapped, the decarboxylation was incomplete.

Module B: Mandelic Acid Construction (The Bisulfite Route)

Direct reaction with HCN is hazardous. The Bisulfite Route generates the cyanohydrin in situ, keeping free cyanide concentration low.

Protocol Steps

-

Adduct Formation: Dissolve aldehyde (Intermediate A) in minimal methanol/water. Add saturated

(1.2 equiv). Stir at 0°C until a precipitate (bisulfite adduct) forms. -

Cyanide Displacement: Add

(1.5 equiv) solution dropwise to the adduct slurry. -

Hydrolysis: Extract the nitrile (organic layer), evaporate, and treat with concentrated

(6M to 12M).

Critical Optimization Parameters:

| Parameter | Recommended Condition | Technical Rationale |

| pH Control | Maintain pH 7–8 during NaCN addition | If pH < 6, HCN gas evolves (Safety hazard). If pH > 10, the aldehyde regenerates (Retrogression). |

| Temperature | 0°C | Keep cold during addition to prevent polymerization of the aldehyde; warm to RT to drive displacement. |

| Hydrolysis Acid | Conc.[3][4][5][6][7] HCl (37%) |

Troubleshooting Module B

Q: The hydrolysis step is degrading my product (loss of

-

Diagnosis: While

is acid-stable, prolonged reflux in extremely strong acid can cause cleavage. -

Fix:

-

Lower Temp: Reduce hydrolysis temp from reflux (100°C) to 60°C and extend time.

-

Two-Step Hydrolysis: Use

to convert Nitrile

-

Q: The final product is a racemate. I need the (R)-enantiomer.

-

Diagnosis: Chemical synthesis here is inherently racemic.

-

Fix: Do not attempt asymmetric synthesis at the cyanohydrin stage (catalysts are easily poisoned by the chloro-groups).

-

Recommended: Perform Classical Resolution on the final acid using (S)-(-)-

-Phenylethylamine or Cinchonidine . The 2,3-dichloro substitution pattern typically aids in good crystal packing for resolution.

-

Safety & Waste Management (HCN Protocol)

-

Cyanide Quench: All aqueous waste from Module B must be treated with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate.

-

Ventilation: A dedicated HCN monitor in the fume hood is mandatory during Step 3.

References & Grounding

-

Difluoromethylation Reagents:

-

Mandelic Acid Synthesis (Bisulfite Method):

-

Stability of Difluoromethoxy Groups:

-

Hydrolysis Conditions:

-

Title: "Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles and ethers."

-

Source:Royal Society of Chemistry.

-

URL:[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]

- 3. designer-drug.com [designer-drug.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Executive Technical Overview

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid presents a unique "push-pull" conflict in organic chemistry. You are constructing a sensitive

The 2-position chlorine atom provides significant steric hindrance to the aldehyde functionality (the mandelic precursor), while the 5-position difluoromethoxy group (

This guide moves beyond standard protocols to address the why and how of failure modes, specifically focusing on the two critical synthetic modules:

-

The Difluoromethylation Module (Ether formation).

-

The Mandelic Construction Module (C-C bond formation).

Critical Pathway & Failure Mode Analysis

The following diagram illustrates the standard synthetic pathway and the specific "Danger Zones" where side reactions dominate.

Figure 1: Synthetic pathway highlighting the three critical divergence points where yield is lost to side reactions.

Module 1: Difluoromethylation Troubleshooting

Context: Converting the phenolic hydroxyl group to the difluoromethoxy ether using a difluorocarbene source (e.g.,

Common Failure Modes

| Symptom | Probable Cause | Mechanism of Failure |

| Low Conversion (<50%) | Carbene Quenching | The generated difluorocarbene ( |

| Impurity at RRT ~0.9 | Formate Formation | Hydrolysis of the carbene leads to the formate ester ( |

| Starting Material Recovery | "Ortho-Effect" pKa Shift | The 2,3-dichloro substitution lowers the pKa of the phenol, making the phenoxide less nucleophilic than expected. |

Q&A: Troubleshooting the Etherification

Q: I am using Sodium Chlorodifluoroacetate (

A: This is a classic "Carbene Saturation" issue.

-

The Science: The decomposition of the reagent to release

is temperature-dependent (usually >90°C). If you add a large excess at once, the concentration of carbene spikes. Since your phenol is deactivated by the chlorines and sterically hindered, the carbene preferentially polymerizes (forming polytetrafluoroethylene oligomers) or reacts with trace moisture. -

The Fix:

-

Slow Addition: Add the reagent as a solution in DMF via syringe pump over 4-6 hours at 100°C. This keeps the instantaneous carbene concentration low, favoring the reaction with the phenoxide.

-

Phase Transfer: Switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This protects the phenoxide in the organic phase and reduces hydrolysis.

-

Q: How do I distinguish between the desired product and the formate impurity?

A: They are difficult to separate by TLC. Use 1H-NMR :

-

Target (

): Look for a triplet (or doublet of doublets) around 6.5 - 6.9 ppm with a large coupling constant ( -

Formate (

): Look for a singlet around 8.0 - 8.3 ppm . -

Note: If you see the formate, your reaction medium is too "wet." Dry your solvent (DMF/NMP) to <200 ppm water.

Module 2: Mandelic Acid Construction

Context: Transforming the aldehyde into the

-

Method A: Phase Transfer Catalysis (Chloroform/KOH) - The "Jocic" type reaction.

-

Method B: Cyanohydrin formation followed by hydrolysis.[1]

The "Ortho-Cl" Trap

The chlorine atom at position 2 is the primary antagonist here. It creates significant steric bulk around the aldehyde carbonyl, slowing down nucleophilic attack. This delay allows side reactions to outcompete the main pathway.

Protocol Optimization & Troubleshooting

Scenario A: Using Chloroform/KOH (The Green Route)

Q: My reaction mixture turns dark tarry black, and I isolate mostly benzoic acid impurity (2,3-dichloro-5-(difluoromethoxy)benzoic acid). What is happening?

A: You are seeing the Cannizzaro Reaction dominating over the Mandelic synthesis.

-

Mechanism: The trichloromethyl anion (

) is bulky. Because of the 2-Cl steric hindrance, its attack on the aldehyde is slow. The hydroxide ion ( -

Corrective Protocol:

-

Lower Temperature: Run the reaction at 0°C - 5°C initially. The Cannizzaro reaction has a higher activation energy than the carbene addition.

-

Solvent Switch: Use MEK (Methyl Ethyl Ketone) or Acetone alongside the chloroform. These ketones can participate in the mechanism to buffer the basicity or facilitate the transfer of the trichloromethyl species.

-

Catalyst: Ensure you are using a bulky quaternary ammonium salt (e.g., TEBA) to facilitate the transport of the

species.

-

Scenario B: Using Cyanohydrin (The Classical Route)

Q: I formed the cyanohydrin successfully, but during acid hydrolysis (HCl/Reflux), I lost the difluoromethoxy group. The NMR shows a phenol.

A: The

-

The Fix: You must use Pinner Hydrolysis conditions or Alkaline Hydrolysis.

-

Option 1 (Alkaline): Hydrolyze the nitrile with NaOH/H2O2 at 50°C. The peroxide accelerates the hydrolysis of the nitrile to the amide, which then goes to the acid, avoiding the harsh acidic conditions.

-

Option 2 (Two-Step): Use Methanol/HCl gas at 0°C to form the imidate ester, then add water. This avoids the high-temperature acidic reflux.

-

Purification & Stability Guide

Q: During drying of the final product in a vacuum oven at 60°C, the purity dropped from 98% to 92%. Why?

A: Oxidative Decarboxylation. Mandelic acids are benzylic alcohols. With electron-withdrawing groups (2,3-dichloro), the benzylic position is activated. In the presence of heat and trace oxygen, the molecule can decarboxylate to revert to the aldehyde or oxidize to the keto-acid.

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

Drying: Do not exceed 40°C. Use a desiccator with

rather than heat.

Summary of Physicochemical Data

| Parameter | Value / Characteristic | Notes |

| Appearance | White to Off-white solid | Yellowing indicates oxidation/Cannizzaro impurities. |

| 1H-NMR Key Signal | Characteristic of | |

| 1H-NMR Key Signal | Characteristic of Mandelic | |

| Acid Sensitivity | High | Avoid pH < 1 at Reflux. |

| Base Sensitivity | Moderate | Stable to aqueous base; unstable to alkoxides (trans-etherification). |

Troubleshooting Logic Flow

Use this decision tree when yield is suboptimal.

Figure 2: Decision matrix for diagnosing low yields based on impurity profiling.

References

-

Hu, J., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

-

Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[2][3][4][5] Synth. Vol 101.[6]

-

Yadav, G. D., et al. (2008). "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation."[7] Ultrasonics Sonochemistry.

-

BenchChem Technical Support. (2025). "Optimizing Difluoromethylation Reactions with Difluoromethanol." Technical Guide.

-

RSC Publishing. (2026). "Unlocking the potential of mandelic acid derivatives: chemical and biological applications." RSC Advances.

Sources

- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

"degradation of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and prevention"

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and preventative strategies for the handling and use of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid. Understanding the stability profile of this molecule is critical for ensuring experimental reproducibility, data integrity, and the successful development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and why is its stability important?

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a complex organic molecule belonging to the class of mandelic acid derivatives.[1][2][3] These compounds are of significant interest in medicinal and agrochemical research due to their versatile biological activities.[1] The stability of this specific compound is paramount as its degradation can lead to the formation of impurities. These impurities can alter the compound's biological activity, lead to inconsistent experimental results, and complicate analytical characterization.

Q2: What are the primary potential degradation pathways for this molecule?

Based on its chemical structure, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is susceptible to several degradation pathways:

-

Hydrolysis: The difluoromethoxy group (-OCF₂H) can be labile to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of a corresponding phenol derivative.[4][5][6] The ester-like nature of this group makes it a potential target for cleavage.

-

Oxidation: The α-hydroxy acid moiety of the mandelic acid core is susceptible to oxidation, potentially yielding a keto acid derivative, benzoylformic acid. Oxidative conditions can be introduced by exposure to air (auto-oxidation), reactive oxygen species, or certain chemical reagents like hydrogen peroxide.[7]

-